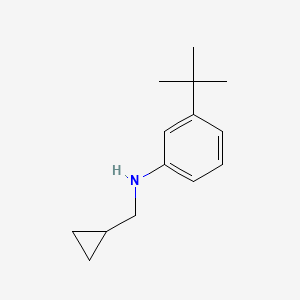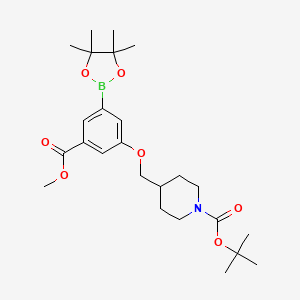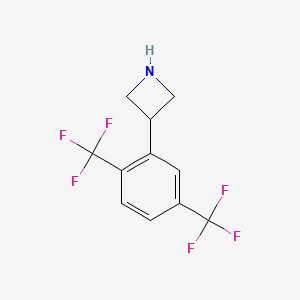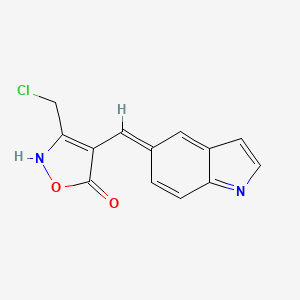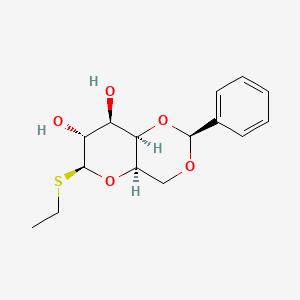
Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside is a synthetic carbohydrate derivative commonly used in proteomics research. It has the molecular formula C15H20O5S and a molecular weight of 312.38 . This compound is known for its role as a building block in oligosaccharide synthesis and its applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside is synthesized from benzaldehyde and ethyl-beta-D-thiogalactopyranoside . The reaction involves the formation of a benzylidene acetal, which is a common protective group in carbohydrate chemistry. The purification of the product can be achieved by crystallization or precipitation without the need for chromatographic separation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques used in the production of carbohydrate derivatives. These methods ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiogalactopyranosides.
Aplicaciones Científicas De Investigación
Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and oligosaccharides.
Biology: The compound is utilized in studies involving carbohydrate-protein interactions and glycosylation processes.
Medicine: Research involving this compound contributes to the understanding of glycosylation in disease mechanisms and the development of glycosylated drugs.
Industry: It is used in the production of glycosylated compounds for various industrial applications, including pharmaceuticals and biotechnology.
Mecanismo De Acción
The mechanism of action of Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside involves its role as a glycosyl donor in glycosylation reactions. The compound interacts with specific enzymes and molecular targets to facilitate the transfer of glycosyl groups to acceptor molecules. This process is crucial in the synthesis of glycosylated compounds and the study of carbohydrate-related biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-thiogalactopyranoside: Another thioglycoside used in glycosylation reactions.
Benzyl 4,6-O-benzylidene-1-thio-β-D-galactopyranoside: A similar compound with a benzyl group instead of an ethyl group.
Uniqueness
Ethyl 4,6-O-benzylidene-b-D-thiogalactopyranoside is unique due to its specific structure, which provides distinct reactivity and selectivity in glycosylation reactions. Its benzylidene acetal protective group offers stability and ease of removal, making it a valuable tool in synthetic carbohydrate chemistry .
Propiedades
Fórmula molecular |
C15H20O5S |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(2S,4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C15H20O5S/c1-2-21-15-12(17)11(16)13-10(19-15)8-18-14(20-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13+,14+,15+/m1/s1 |
Clave InChI |
QOMMDHDGIYADCQ-JNWWKETESA-N |
SMILES isomérico |
CCS[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)CO[C@@H](O2)C3=CC=CC=C3)O)O |
SMILES canónico |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




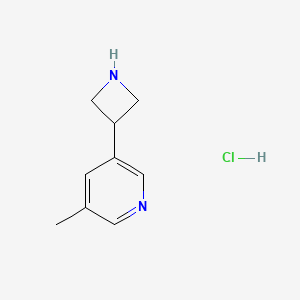
![3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B13715009.png)


![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)

